molecular formula C4H10NO6PS B1174874 isiA protein CAS No. 148266-13-1

isiA protein

Cat. No.: B1174874
CAS No.: 148266-13-1
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Description

The isiA protein (Iron-starvation-induced protein A) is a chlorophyll-binding membrane protein critically expressed by cyanobacteria in response to iron deficiency and other environmental stresses. This protein, a homolog of the Photosystem II CP43 protein, serves multiple adaptive functions that are of high interest in photosynthesis research and environmental microbiology. Under iron-limiting conditions, isiA becomes the most abundant chlorophyll-containing protein in the cell, binding up to 50% of the total chlorophyll. Its primary researched functions include serving as a highly efficient accessory light-harvesting antenna for Photosystem I (PSI), forming supercomplexes where up to 18 IsiA units encircle a trimeric PSI core, significantly increasing its absorption cross-section. A substantial body of evidence also confirms its role in photoprotection, where IsiA aggregates into empty rings that safely dissipate excess absorbed energy as heat, preventing oxidative damage under high-light or iron-stress conditions. Furthermore, IsiA is hypothesized to act as a transient chlorophyll reservoir during nutrient stress, facilitating the rapid reconstruction of photosystems upon repletion. Its expression is a well-established molecular marker for iron deficiency but is also induced by salt, oxidative, and high-light stresses, making it a key indicator of cyanobacterial physiological status. Our recombinant this compound, sourced from Synechocystis sp. PCC 6803, provides researchers with a standardized tool for investigating the molecular mechanisms of photosynthetic acclimation, stress physiology, and the biophysics of energy transfer and quenching in photosynthetic membranes.

Properties

CAS No.

148266-13-1

Molecular Formula

C4H10NO6PS

Synonyms

isiA protein

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Feature IsiA (CP43') CP43 (PSII Core) Pcb Proteins
Induction Conditions Iron limitation, oxidative stress, high light Constitutive expression in PSII Light intensity changes, niche adaptation
Structural Role Forms rings around PSI or free aggregates Integral PSII core antenna Light-harvesting in Prochlorococcus spp.
Chl Binding Capacity 17 Chl/monomer 13–14 Chl/monomer Variable, similar to IsiA/CP43
Evolutionary Origin Diverged from CP43 ancestor Core PSII component Ancestral to IsiA (e.g., PcbC)
Key Functions Light harvesting, photoprotection, Chl storage Light absorption for PSII Replaces phycobilisomes in low-light niches

Functional Divergence

  • Energy Transfer Dynamics: IsiA-PSI complexes exhibit energy transfer lifetimes of 2–3 ps (fast) and ~20 ps (slow), optimizing PSI efficiency under iron limitation . Pcb proteins in Prochlorococcus act as dedicated light-harvesting antennas, lacking the stress-responsive versatility of IsiA .
  • Stress Adaptation: IsiA integrates into supercomplexes (e.g., IsiA-PSI-PSII, HLCC) to stabilize PSI trimers and scavenge reactive oxygen species (ROS) .

Key Research Findings

IsiA in Iron-Limited Environments

  • Synechocystis sp. PCC 6803 : IsiA replaces PSI Chl during iron depletion, maintaining total Chl/protein ratios until saturation (~690 fmol IsiA/mg protein) .
  • Anabaena : IsiA-PSI supercomplexes exhibit enhanced energy absorption, with 2D electrophoresis confirming PSI-IsiA interactions .

Photoprotective Mechanisms

  • IsiA aggregates dissipate energy via NPQ, reducing ROS generation under high light .
  • In Synechococcus mutants lacking IsiA, growth defects under high light confirm its role in state transitions and PSI-PSII energy redistribution .

Evolutionary Insights

  • Phylogenetic analyses suggest CP43, IsiA, and Pcb proteins share a common ancestor. PcbC may represent an evolutionary precursor to IsiA .
  • Spectroscopic similarities between CP47 and IsiA indicate closer evolutionary ties than with CP43 .

Controversies and Unresolved Questions

  • Dual Role of IsiA : While bound IsiA enhances PSI light harvesting, free IsiA aggregates dissipate energy, raising questions about regulatory switches between these states .
  • Expression Under Oxidative Stress : IsiA is part of the HLCC complex under oxidative stress but at lower abundance than during iron limitation, suggesting context-dependent assembly .
  • Regulatory Mechanisms: The "unknown activator" for isiA transcription under stress remains unidentified .

Preparation Methods

Strain Selection and Growth Media Composition

  • Model organisms : Synechocystis sp. PCC 6803 (Sources), Thermosynechococcus vulcanus, and Anabaena sp. PCC 7120 are predominant.

  • Iron-free media : BG-11 medium modified by omitting ferric ammonium citrate, supplemented with 10–20 μM ferrozine to chelate residual iron.

  • Light and temperature : 30–50 μmol photons·m⁻²·s⁻¹ at 30°C to avoid photodamage during stress acclimation.

Table 1: Comparative Induction Conditions Across Studies

StrainIron ChelatorLight IntensityInduction TimeIsiA Yield (μg Chl/g cells)Source
Synechocystis sp. 680320 μM Ferrozine30 μmol·m⁻²·s⁻¹72 h1,200 ± 150
Anabaena sp. 712010 μM Ferrozine50 μmol·m⁻²·s⁻¹96 h950 ± 200
T. vulcanus15 μM Ferrozine40 μmol·m⁻²·s⁻¹120 h1,800 ± 300

Cell Harvesting and Membrane Fractionation

Cell Disruption Techniques

  • Mechanical lysis : French press at 20,000 psi (2 cycles) or bead-beating with 0.1 mm glass beads.

  • Enzymatic treatment : Lysozyme (1 mg/mL, 30 min) for Gram-negative cyanobacterial cell walls.

Thylakoid Membrane Isolation

  • Differential centrifugation at 4°C:

    • Low-speed : 5,000 × g, 10 min to remove debris.

    • High-speed : 100,000 × g, 1 h to pellet thylakoids.

  • Resuspension buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM CaCl₂, 15% glycerol.

Solubilization of IsiA-PSI Supercomplexes

Detergent Screening and Optimization

  • Primary detergent : n-Dodecyl-β-D-maltoside (β-DDM) at 1.0–1.5% (w/v) for 30 min on ice.

  • Stabilizers : 0.5% cholesterol hemisuccinate (CHS) enhances IsiA stability in mixed micelles.

Table 2: Solubilization Efficiency of Detergents

DetergentConcentrationSolubilization Efficiency (%)PSI-IsiA IntegritySource
β-DDM1.2%85 ± 5High
Lauryl maltose neopentyl glycol (LMNG)1.0%78 ± 7Moderate
Digitonin2.0%65 ± 10Low

Chromatographic Purification Strategies

Affinity Chromatography for His-Tagged IsiA

  • Immobilized metal affinity (IMAC) : Ni²⁺-NTA resin with 150–300 mM imidazole elution.

  • Yield : 0.8–1.2 mg IsiA per liter of culture.

Anion-Exchange Chromatography

  • Q Sepharose Fast Flow : Linear NaCl gradient (0–500 mM) in 20 mM Tris-HCl (pH 8.0).

  • Resolution : Separates IsiA monomers (180–200 kDa) from PSI-IsiA supercomplexes (≥800 kDa).

Size-Exclusion Chromatography (SEC)

  • Superose 6 Increase : 20 mM MES (pH 6.5), 0.03% β-DDM.

  • Applications : Final polishing to remove aggregates; confirms monodispersity (PDI < 0.15).

Isolation of PSI-IsiA Supercomplexes

Sucrose/Trehalose Density Gradient Centrifugation

  • Gradient range : 10–40% (w/v) trehalose in 20 mM MES (pH 6.5).

  • Centrifugation : 154,000 × g, 18 h at 4°C.

  • Band collection : Green bands at 25–30% trehalose correspond to PSI₃-IsiA₁₈ supercomplexes.

Cryo-EM Validation of Supercomplex Integrity

  • Sample preparation : 3 μL of 2.5 mg/mL IsiA applied to Quantifoil R1.2/1.3 grids.

  • Data quality : 2.7–3.5 Å resolution achieved for T. vulcanus and Anabaena supercomplexes.

Functional Characterization of Purified IsiA

Spectroscopic Analysis

  • Absorption peaks : 673 nm (Chl a in IsiA), 680 nm (PSI reaction center).

  • Fluorescence quenching : IsiA aggregates show 2% quantum yield vs. free Chl a.

Energy Transfer Kinetics

  • Time-resolved fluorescence : Energy transfer from IsiA to PSI occurs in 10–55 ps.

  • Efficiency : 60–85% depending on PSI oligomerization state (monomeric vs. trimeric).

Challenges and Optimization Strategies

Preventing IsiA Degradation

  • Protease inhibitors : 1 mM PMSF, 2 μM leupeptin in extraction buffers.

  • Oxidation control : 5 mM ascorbate in purification buffers.

Scalability and Cost-Effectiveness

  • Tangential flow filtration (TFF) : 100 kDa membranes for buffer exchange and concentration.

  • Economic analysis : ~$1,200/L culture for lab-scale production .

Q & A

Q. What experimental methodologies are recommended for analyzing isiA expression dynamics under iron starvation?

To study isiA expression, use RNA-seq for transcriptome profiling under controlled iron-depletion conditions. Include wild-type (WT) and ΔisiA mutant strains to compare gene expression patterns. Validate findings with qRT-PCR for target genes (e.g., photosynthesis-related genes). Ensure growth media are standardized with iron chelators like ferrozine to mimic iron starvation .

Q. How should researchers design controlled experiments to study isiA mutant phenotypes?

Define independent variables (e.g., iron concentration, oxidative stress inducers) and dependent variables (e.g., growth rate, chlorophyll content). Use isogenic controls to minimize genetic background noise. Include triplicate biological replicates and measure endpoints such as superoxide dismutase (SOD) activity or reactive oxygen species (ROS) levels. Protocols should align with IB Biology IA guidelines for variable isolation and reproducibility .

Q. What are the key considerations for selecting growth conditions in isiA-related studies?

Use BG-11 medium with iron omission for iron-stress induction. Monitor light intensity (e.g., 40–50 μmol photons/m²/s) to avoid confounding effects of light stress. Include oxidative stress agents like methyl viologen at sublethal concentrations to study cross-stress responses .

Advanced Research Questions

Q. How can researchers resolve contradictions between transcriptomic data and physiological observations in isiA studies?

Perform time-course experiments to capture dynamic gene expression changes. Validate RNA-seq data with proteomics (e.g., LC-MS/MS) to confirm protein abundance. Use weighted gene coexpression network analysis (WGCNA) to identify functionally correlated modules, such as the turquoise module linked to SOD activity in Synechocystis . Cross-reference with mutant complementation assays to confirm causality .

Q. What strategies enable simultaneous investigation of isiA’s roles in iron depletion and oxidative stress?

Apply combinatorial stress conditions (e.g., iron starvation + H₂O₂ exposure) and use multi-omics integration (transcriptomics, metabolomics). Monitor physiological markers like phycobilisome degradation and ATPase activity. Leverage coexpression networks to identify hub genes (e.g., isiB, ssl0461) that bridge stress-response pathways .

Q. How can the operon structure containing isiA be experimentally validated?

Use cotranscriptional PCR to amplify overlapping regions between isiA, isiB, and adjacent genes (ssl0461, dfp). Analyze RNA-seq read coverage via tools like Integrative Genomics Viewer (IGV) to confirm cotranscription. Test for polar effects by constructing deletion mutants and assessing downstream gene expression .

Q. What bioinformatics approaches identify isiA-regulated small RNAs (sRNAs) under oxidative stress?

Perform sRNA sequencing with size selection (<200 nt). Use tools like Rockhopper or ANNOgesic for sRNA annotation. Validate candidates via northern blot or RT-PCR. Correlate sRNA expression with oxidative stress markers (e.g., catalase activity) .

Q. How to characterize isiA protein-protein interactions under stress using biochemical methods?

Employ co-immunoprecipitation (co-IP) with anti-IsiA antibodies under iron-depleted conditions. Use crosslinkers like DSS to stabilize transient interactions. For pull-down assays, express His-tagged IsiA and identify binding partners via mass spectrometry. Include stress-specific controls (e.g., oxidative stress) to contextualize interactions .

Q. What frameworks integrate primary experimental data with existing literature on isiA homologs?

Use comparative genomics tools (e.g., OrthoFinder) to identify isiA homologs in other cyanobacteria. Perform phylogenetic analysis to assess evolutionary conservation. Validate functional redundancy by expressing homologs in ΔisiA mutants. Reference databases like UniProt for structural annotations and functional domains .

Q. How to address reproducibility challenges in isiA-related protein quantification across laboratories?

Standardize protocols for protein extraction (e.g., TCA precipitation) and quantification (e.g., Bradford assay). Use reference strains (e.g., Synechocystis PCC 6803 WT) for inter-lab calibration. Report detailed methodologies, including buffer compositions and instrument settings, in publications. Share raw data via repositories like PRIDE or ProteomeXchange .

Data Analysis and Interpretation

Q. How should researchers analyze transcriptomic data from ΔisiA mutants to identify regulatory networks?

Conduct Gene Ontology (GO) and KEGG pathway enrichment analyses to highlight affected processes (e.g., photosynthesis, iron-sulfur cluster assembly). Use WGCNA to group coexpressed genes into modules. Validate key hubs (e.g., genes in the "blue module" linked to oxidative stress) with knockout strains .

Q. What statistical methods are appropriate for comparing ROS levels between WT and ΔisiA strains?

Apply Student’s t-test for normally distributed data or Mann-Whitney U test for nonparametric datasets. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and confidence intervals to contextualize biological significance .

Ethical and Collaborative Considerations

Q. How can teams collaboratively troubleshoot unexpected results in isiA studies?

Hold weekly lab meetings to review raw data and hypotheses. Use version-controlled platforms (e.g., GitHub) for code and data sharing. Maintain a lab blog to document challenges and solutions. Cross-validate findings with independent replicates performed by different team members .

Q. What ethical guidelines apply to genetic modification of isiA in model organisms?

Follow institutional biosafety protocols for cyanobacterial mutants. Document genetic modifications in public databases (e.g., AddGene). Disclose potential conflicts of interest, such as patented strains or commercial collaborations, in publications .

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